molecular formula C23H28N6OS B2696696 4-[5-(5-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-yl]thiomorpholine CAS No. 1251681-97-6

4-[5-(5-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-yl]thiomorpholine

Cat. No.: B2696696
CAS No.: 1251681-97-6
M. Wt: 436.58
InChI Key: CPXGPDROVFSSPO-UHFFFAOYSA-N
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Description

4-[5-(5-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-yl]thiomorpholine is a complex organic compound that features a combination of several functional groups, including a thiomorpholine, pyridine, piperazine, and oxadiazole

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it could be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as antimicrobial or anticancer properties.

Medicine

If the compound shows promising biological activity, it could be developed into a drug candidate for treating various diseases.

Industry

In industrial applications, it might be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(5-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-yl]thiomorpholine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperazine moiety: This step might involve nucleophilic substitution reactions.

    Attachment of the thiomorpholine and pyridine rings: These steps could involve coupling reactions, such as Suzuki or Heck coupling, under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring.

    Reduction: Reduction reactions might target the oxadiazole ring or other functional groups.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the aromatic rings.

Mechanism of Action

The mechanism of action of 4-[5-(5-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-yl]thiomorpholine would depend on its specific application. For example, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    3-(6-Morpholinopyridin-3-yl)-5-((4-(m-tolyl)piperazin-1-yl)methyl)-1,2,4-oxadiazole: Similar structure but with a morpholine ring instead of a thiomorpholine ring.

    3-(6-Thiomorpholinopyridin-3-yl)-5-((4-(phenyl)piperazin-1-yl)methyl)-1,2,4-oxadiazole: Similar structure but with a phenyl group instead of an m-tolyl group.

Uniqueness

The uniqueness of 4-[5-(5-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-yl]thiomorpholine lies in its specific combination of functional groups, which might confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

5-[[4-(3-methylphenyl)piperazin-1-yl]methyl]-3-(6-thiomorpholin-4-ylpyridin-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6OS/c1-18-3-2-4-20(15-18)28-9-7-27(8-10-28)17-22-25-23(26-30-22)19-5-6-21(24-16-19)29-11-13-31-14-12-29/h2-6,15-16H,7-14,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXGPDROVFSSPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)CC3=NC(=NO3)C4=CN=C(C=C4)N5CCSCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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